5-(2-Phényléthynyl)nicotinonitrile

Vue d'ensemble

Description

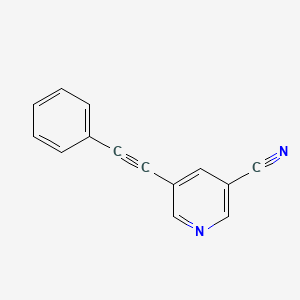

5-(2-Phenylethynyl)nicotinonitrile is a chemical compound with the molecular formula C14H8N2. It is a derivative of nicotinonitrile, characterized by the presence of a phenylethynyl group attached to the nicotinonitrile core.

Applications De Recherche Scientifique

5-(2-Phenylethynyl)nicotinonitrile has several scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of materials with specific photophysical properties

Mécanisme D'action

Target of Action

Similarly, indole derivatives, which share some structural similarities with this compound, have been found to bind with high affinity to multiple receptors .

Mode of Action

Nitrile-containing pharmaceuticals often work by enhancing binding affinity to the target, improving the pharmacokinetic profile of parent drugs, and reducing drug resistance .

Biochemical Pathways

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Pharmacokinetics

The nitrile group in pharmaceuticals has been associated with improved pharmacokinetic profiles .

Result of Action

Nitrile-containing pharmaceuticals have been approved for the management of a broad range of clinical conditions .

Action Environment

It’s generally recommended to store such compounds in a cool, dry area protected from environmental extremes .

Analyse Biochimique

Cellular Effects

The effects of 5-(2-Phenylethynyl)nicotinonitrile on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to affect the activity of key signaling molecules, leading to alterations in cellular responses. Additionally, 5-(2-Phenylethynyl)nicotinonitrile can impact gene expression by interacting with transcription factors and other regulatory proteins .

Molecular Mechanism

At the molecular level, 5-(2-Phenylethynyl)nicotinonitrile exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the reaction. The compound’s ability to bind to active sites of enzymes or regulatory proteins allows it to modulate their activity, leading to changes in biochemical pathways. Furthermore, 5-(2-Phenylethynyl)nicotinonitrile can influence gene expression by interacting with DNA-binding proteins and transcription factors .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-(2-Phenylethynyl)nicotinonitrile can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 5-(2-Phenylethynyl)nicotinonitrile remains stable under specific conditions, but its degradation products can also have biological activity. Long-term exposure to this compound in in vitro or in vivo studies has revealed its potential to induce changes in cellular processes over time .

Dosage Effects in Animal Models

The effects of 5-(2-Phenylethynyl)nicotinonitrile vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity or influencing cellular signaling pathways. At higher doses, 5-(2-Phenylethynyl)nicotinonitrile can exhibit toxic or adverse effects, including cellular toxicity and disruption of normal cellular functions. Threshold effects have been observed, indicating that the compound’s impact is dose-dependent .

Metabolic Pathways

5-(2-Phenylethynyl)nicotinonitrile is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation. The compound can be metabolized through pathways involving nitrilases, leading to the production of carboxylic acids and ammonia. Additionally, 5-(2-Phenylethynyl)nicotinonitrile can influence metabolic flux and metabolite levels by modulating the activity of key enzymes involved in metabolic processes .

Transport and Distribution

The transport and distribution of 5-(2-Phenylethynyl)nicotinonitrile within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. Understanding the transport mechanisms of 5-(2-Phenylethynyl)nicotinonitrile is essential for elucidating its biological activity and potential therapeutic applications .

Subcellular Localization

5-(2-Phenylethynyl)nicotinonitrile exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization is crucial for its interaction with specific biomolecules and its role in cellular processes .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Phenylethynyl)nicotinonitrile typically involves the reaction of 3-acetyl-4-hydroxyquinolone with aromatic aldehydes to form chalcones, which then undergo a Dimroth rearrangement with nucleophilic reagents such as secondary heterocyclic amines or sodium alcoholate . This method provides a convenient route to obtain nicotinonitrile derivatives in fair to good yields.

Industrial Production Methods

Industrial production methods for nicotinonitrile derivatives, including 5-(2-Phenylethynyl)nicotinonitrile, often involve the ammoxidation of 3-methylpyridine. This process involves the reaction of 3-methylpyridine with ammonia and oxygen to produce nicotinonitrile and water.

Analyse Des Réactions Chimiques

Types of Reactions

5-(2-Phenylethynyl)nicotinonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the nitrile group to primary amines.

Substitution: The phenylethynyl group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being performed .

Major Products Formed

The major products formed from these reactions include oxidized derivatives, primary amines, and various substituted nicotinonitrile derivatives, depending on the specific reaction conditions and reagents used .

Comparaison Avec Des Composés Similaires

Similar Compounds

Similar compounds to 5-(2-Phenylethynyl)nicotinonitrile include other nicotinonitrile derivatives and pyridine-based compounds. Examples include:

- 2-Amino-4,6-diphenylnicotinonitriles

- Furo[2,3-b]pyridine derivatives

- Pyridine-2(H)-one derivatives

Uniqueness

5-(2-Phenylethynyl)nicotinonitrile is unique due to the presence of the phenylethynyl group, which imparts specific chemical and physical properties.

Activité Biologique

5-(2-Phenylethynyl)nicotinonitrile, also known by its CAS number 845266-26-4, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and case studies.

Chemical Structure and Properties

5-(2-Phenylethynyl)nicotinonitrile is characterized by a phenylethynyl group attached to the nicotinonitrile backbone. Its molecular formula is , and it possesses a unique structure that influences its reactivity and interaction with biological targets.

The biological activity of 5-(2-Phenylethynyl)nicotinonitrile can be attributed to its ability to interact with various molecular targets. It is hypothesized that the compound may exert its effects through the following mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cellular signaling pathways, potentially affecting processes such as cell proliferation and apoptosis.

- Receptor Modulation : It may act as a modulator for certain receptors, influencing neurotransmission and other physiological responses.

Anticancer Properties

Recent studies have highlighted the anticancer potential of 5-(2-Phenylethynyl)nicotinonitrile. In vitro assays demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. For example:

- Study Findings : A study reported that 5-(2-Phenylethynyl)nicotinonitrile induced apoptosis in MCF-7 breast cancer cells, leading to a significant reduction in cell viability (IC50 = 15 µM) .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research indicates that it possesses activity against several bacterial strains, suggesting potential applications in treating infections.

- Case Study : A recent investigation demonstrated that 5-(2-Phenylethynyl)nicotinonitrile displayed significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) of 32 µg/mL .

Comparative Analysis with Similar Compounds

To better understand the unique properties of 5-(2-Phenylethynyl)nicotinonitrile, it is useful to compare it with structurally similar compounds. The table below summarizes key differences in biological activities:

| Compound Name | Anticancer Activity | Antimicrobial Activity | Mechanism of Action |

|---|---|---|---|

| 5-(2-Phenylethynyl)nicotinonitrile | Yes (MCF-7 IC50 = 15 µM) | Yes (MIC = 32 µg/mL) | Enzyme inhibition, receptor modulation |

| Nicotine | Moderate | Limited | Nicotinic receptor activation |

| Other Nicotinonitriles | Variable | Variable | Various pathways |

Propriétés

IUPAC Name |

5-(2-phenylethynyl)pyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8N2/c15-9-14-8-13(10-16-11-14)7-6-12-4-2-1-3-5-12/h1-5,8,10-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLUQJZCMAPASFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C#CC2=CC(=CN=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80384916 | |

| Record name | 5-(2-phenylethynyl)nicotinonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80384916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

5.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49671905 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

845266-26-4 | |

| Record name | 5-(2-Phenylethynyl)-3-pyridinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=845266-26-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(2-phenylethynyl)nicotinonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80384916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.